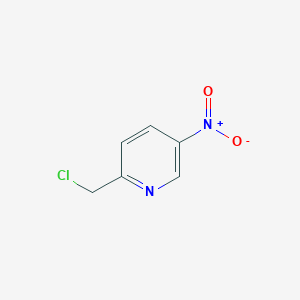

2-(Chloromethyl)-5-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, and its derivatives are of paramount importance in the field of organic chemistry. numberanalytics.comglobalresearchonline.net Structurally related to benzene (B151609), with a nitrogen atom replacing one of the CH groups, pyridine exhibits unique electronic properties and versatility in chemical reactions. numberanalytics.comglobalresearchonline.net The presence of the nitrogen atom imparts a dipole moment and makes the ring more reactive and polar compared to benzene. fiveable.me This allows pyridine and its derivatives to act as weak bases, nucleophiles, and ligands in coordination chemistry. fiveable.meyoutube.com

The significance of pyridine derivatives is underscored by their widespread presence in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comnumberanalytics.com Many drugs, such as antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate a pyridine ring in their structure. numberanalytics.com In the agrochemical industry, pyridine derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, these compounds serve as essential building blocks in the synthesis of functional materials like conducting polymers and luminescent materials. numberanalytics.com The versatility of pyridine derivatives also extends to their use as solvents and reagents in various organic reactions, such as Knoevenagel condensations. globalresearchonline.netyoutube.com

Role of 2-(Chloromethyl)-5-nitropyridine as a Key Synthetic Intermediate

Among the vast family of pyridine derivatives, this compound stands out as a crucial synthetic intermediate. Its importance lies in the presence of two reactive sites: the chloromethyl group and the nitro group attached to the pyridine ring. The chlorine atom on the methyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position.

The nitro group, on the other hand, is an electron-withdrawing group that activates the pyridine ring towards nucleophilic aromatic substitution, typically at the position ortho or para to it. The nitro group itself can also be a versatile functional group, capable of being reduced to an amino group, which can then undergo a wide range of further transformations.

The combination of these features makes this compound a valuable building block for the synthesis of more complex molecules. It is a key intermediate in the production of various pesticides and pharmaceuticals. google.com For instance, it is a crucial component in the synthesis of neonicotinoid insecticides. google.comgoogle.com

Overview of Academic Research Domains for this compound

The utility of this compound as a synthetic intermediate has led to its application in diverse areas of academic research. A significant portion of research focuses on its use in the synthesis of novel heterocyclic compounds with potential biological activity. Researchers have utilized this compound to create new derivatives with potential applications as:

Herbicides: The chlorine atom in 2-chloro-5-nitropyridine (B43025) can be substituted to create compounds with herbicidal activity. nih.gov

Insecticides: It is a key starting material for a new series of insecticides. nih.gov

Anticancer agents: The pyridine-3-ylamine moiety, which can be derived from 2-chloro-5-nitropyridine, is a lead compound for designing new anticancer drugs. nih.gov

JAK2 inhibitors: This compound has been used in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.gov

Furthermore, the reactivity of this compound itself has been a subject of study, with research exploring its reaction mechanisms, such as ring-opening reactions under basic conditions. researchgate.net The synthesis of 2-chloro-5-nitropyridine and its analogs is also an active area of investigation, with a focus on developing high-yield and environmentally friendly preparation methods. google.comgoogle.com

| Compound Name | Chemical Formula | Alternate Names |

|---|---|---|

| This compound | C6H5ClN2O2 | Pyridine, 2-(chloromethyl)-5-nitro- |

| Pyridine | C5H5N | Azine, Azabenzene |

| 2-amino-5-nitropyridine (B18323) | C5H5N3O2 | 5-Nitro-2-pyridinamine |

| 2-hydroxy-5-nitropyridine (B147068) | C5H4N2O3 | 5-Nitro-2-pyridinol |

| Pyridine-3-ylamine | C5H6N2 | 3-Aminopyridine |

| 2-chloro-5-(chloromethyl)pyridine (B46043) | C6H5Cl2N | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXLNXXMMVOIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301397 | |

| Record name | 2-(Chloromethyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-15-0 | |

| Record name | 2-(Chloromethyl)-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 5 Nitropyridine

Established Synthetic Routes and Reaction Mechanisms

The most conventional methods for synthesizing 2-chloro-5-nitropyridine (B43025) involve the chemical modification of pyridine (B92270) derivatives through a series of well-defined reaction steps.

A prevalent strategy for synthesizing 2-chloro-5-nitropyridine involves a multi-step sequence starting from 2-aminopyridine (B139424). google.com This route is characterized by the initial introduction of the nitro group, followed by the conversion of the amino group into the target chloro substituent.

The initial step in this pathway is the nitration of a pyridine derivative. A common starting material is 2-aminopyridine, which undergoes electrophilic substitution to introduce a nitro group onto the pyridine ring. google.com

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.comchemicalbook.com This reaction yields a mixture of isomers, primarily 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227), due to the directing effects of the amino group. google.comsapub.org The reaction temperature and conditions must be carefully controlled; for instance, a reaction can be run at 58°C for 10 hours in 1,2-dichloroethane. chemicalbook.com The formation of 2-nitraminopyridine is considered the kinetic product, which can then rearrange to the thermodynamically favored ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, upon heating in an acidic medium. sapub.org The significant difference in the yields of the 5-nitro and 3-nitro isomers is attributed to electronic hindrance, where repulsion between positive charges directs the regiochemistry of the reaction. sapub.org The separation of the desired 2-amino-5-nitropyridine from the isomeric byproduct is a critical challenge in this process. google.com

| Starting Material | Reagents | Temperature | Yield of 2-amino-5-nitropyridine | Purity | Source |

| 2-aminopyridine | Sulfuric acid, Nitric acid | 58-60°C | 91.67% | 98.66% | chemicalbook.com |

| 2-aminopyridine | Sulfuric acid, Nitric acid | <30°C, then 50°C | 63.7% | Not Specified | google.com |

Once 2-amino-5-nitropyridine is isolated, the next stage involves converting the amino group into a chloro group. This is typically achieved through a two-step process: diazotization-hydrolysis followed by chlorination.

The 2-amino-5-nitropyridine is treated with sodium nitrite (B80452) in an acidic medium (like hydrochloric acid) to form an unstable diazonium salt. google.com This intermediate is then hydrolyzed to produce 2-hydroxy-5-nitropyridine (B147068). google.com However, this step presents significant safety concerns, as the diazonium salt's instability can lead to improper handling issues and low yields, making it less suitable for large-scale industrial production. google.com

The final step is the chlorination of the 2-hydroxy-5-nitropyridine intermediate. This is accomplished using strong chlorinating agents. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is commonly used. google.comchemicalbook.com The reaction is typically heated for several hours to ensure complete conversion. For example, reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at 100-105°C for 5 hours can result in a 95.3% yield of 2-chloro-5-nitropyridine with a purity of 99.8%. chemicalbook.com

| Starting Material | Reagents | Temperature | Time | Yield of 2-chloro-5-nitropyridine | Source |

| 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105°C | 5 hours | 95.3% | chemicalbook.com |

| 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | 60°C | 16 hours | 89.5% | google.com |

Direct chlorination is a key strategy for producing chlorinated pyridine derivatives, but it is primarily applied to methylpyridines rather than nitropyridines. For instance, the synthesis of 2-chloro-5-chloromethylpyridine (CCMP), a key intermediate for various pesticides, often starts with the chlorination of 3-methylpyridine (B133936) (3-picoline). patsnap.comscispace.comagropages.com This process typically involves a one-step reaction where 3-methylpyridine is reacted with chlorine gas in the presence of a catalyst, such as supported palladium chloride, to yield 2-chloro-5-chloromethylpyridine. patsnap.com Another pathway involves the initial formation of 2-chloro-5-methylpyridine, which is then further chlorinated to produce CCMP. agropages.comgoogle.comepo.org This route is distinct from the synthesis of 2-chloro-5-nitropyridine and highlights how different starting materials and synthetic strategies are employed to achieve specific substitution patterns on the pyridine ring.

Multi-Step Approaches from Pyridine Precursors

Advanced and Sustainable Synthetic Strategies

In response to the growing need for environmentally responsible chemical manufacturing, new methods for synthesizing 2-chloro-5-nitropyridine are being developed that align with the principles of green chemistry.

Modern synthetic strategies aim to improve safety, reduce waste, and increase efficiency. A notable advancement is the development of synthetic routes that avoid harsh reagents and hazardous intermediates. google.com

One innovative method prepares the key intermediate, 2-hydroxy-5-nitropyridine, by starting with 2-halogenated acrylate (B77674) and nitromethane. google.com This pathway proceeds through condensation and subsequent cyclization to form the pyridine ring, entirely bypassing the need for nitration with mixed acids and the hazardous diazotization-hydrolysis step. google.com This approach is described as being safer, having high atom economy, and generating less wastewater. google.com Similarly, another patented method focuses on preparing 2-hydroxy-5-nitropyridine from 2-nitroacetaldehyde acetal, which also avoids the use of mixed acid for nitration and the diazotization reaction, leading to higher selectivity, simpler post-treatment, and better yields. google.com

Furthermore, the adoption of technologies like continuous flow reactors represents a significant process optimization. mdpi.comresearchgate.net Flow chemistry allows for better control over reaction parameters such as temperature and mixing, enhancing safety, efficiency, and scalability compared to traditional batch processing. researchgate.net The use of microreactors for nitration reactions, for example, can improve safety and yield by providing superior thermal management and precise control over reaction times. google.com These advanced strategies exemplify the application of green chemistry principles to produce important chemical intermediates like 2-chloro-5-nitropyridine more sustainably.

Green Chemistry Principles and Process Optimization

Atom Economy and Reduced Byproduct Formation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com An ideal reaction would have 100% atom economy, meaning all reactant atoms are found in the final product, with no atoms wasted as byproducts. acs.org

In the synthesis of pyridine derivatives, achieving high atom economy is a significant goal. Traditional methods for preparing 2-chloro-5-nitropyridine can suffer from poor selectivity and the formation of unwanted byproducts. For instance, the chlorination of 3-nitropyridine (B142982) using phosphorus oxychloride can result in a mixture of isomers, with the target compound, 2-chloro-5-nitropyridine, and the byproduct, 2-chloro-3-nitropyridine (B167233), being formed in a 27:73 ratio, which significantly lowers the atom economy and requires extensive purification. google.com

| Synthetic Route | Starting Material | Key Reagents | Key Intermediate | Reported Issues / Byproducts | Reference |

|---|---|---|---|---|---|

| Traditional Chlorination | 3-Nitropyridine | Phosphorus oxychloride | N/A | Low selectivity; major byproduct is 2-chloro-3-nitropyridine (73%). | google.com |

| High-Selectivity Route | 2-Halogenated acrylate, Nitromethane | Organic base, Lewis acid | 2-Hydroxy-5-nitropyridine | Avoids significant byproduct formation through a highly specific chlorination step. | google.com |

Solvent and Reagent Selection for Environmental Impact Mitigation

The choice of solvents and reagents is critical in mitigating the environmental footprint of a chemical synthesis. mdpi.comnih.gov Many conventional syntheses rely on hazardous chemicals and volatile organic solvents that contribute to pollution and pose safety risks. uniroma1.it

The synthesis of 2-chloro-5-nitropyridine has traditionally involved reagents such as phosphorus oxychloride and phosphorus pentachloride. google.comchemicalbook.com These are corrosive and react vigorously with water, requiring careful handling and disposal procedures. Solvents like dichloromethane (B109758) are also commonly used, which is a suspected carcinogen and an environmental pollutant. chemicalbook.com

Green chemistry seeks to replace such hazardous substances with safer alternatives. mdpi.comuniroma1.it This includes using less toxic solvents, developing solvent-free reaction conditions, or employing recyclable catalysts. mdpi.com For example, a method for preparing 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine involves reacting the intermediate with phosphorus oxychloride and phosphorus pentachloride, followed by neutralization with sodium hydroxide (B78521) and extraction with dichloromethane. chemicalbook.com While effective, this process uses multiple hazardous materials. A greener approach would focus on minimizing the use of these substances or finding benign alternatives. researchgate.net The development of catalytic processes that can operate in water or other environmentally friendly solvents is a key area of research in this field. mdpi.com

| Reagent/Solvent | Role in Synthesis | Potential Environmental/Safety Impact | Reference |

|---|---|---|---|

| Phosphorus Oxychloride | Chlorinating agent | Corrosive, reacts with water, generates hazardous waste. | google.comchemicalbook.com |

| Phosphorus Pentachloride | Chlorinating agent | Corrosive, reacts with water, hazardous. | google.comchemicalbook.com |

| Dichloromethane | Solvent for reaction and extraction | Suspected carcinogen, environmental pollutant. | chemicalbook.com |

| Hypochlorous anhydride (B1165640) | Selective halogenating agent | Used in a "Green chemistry" process to improve selectivity and yield. | chemicalbook.com |

| Triethylamine (B128534) | Base | Flammable, corrosive, toxic. | chemicalbook.com |

Continuous Flow Reaction Module Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control, improved safety, and greater scalability. researchgate.netajinomoto.com In a flow reactor, chemicals are continuously pumped through a network of tubes or channels where the reaction occurs. researchgate.net This technology allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and product quality. ajinomoto.com

The synthesis of derivatives of 2-(Chloromethyl)-5-nitropyridine has been successfully demonstrated using a continuous flow reactor module. researchgate.netasianpubs.org In one study, 2-chloro-5-(chloromethyl)pyridine (B46043) was reacted with hydrazine (B178648) hydrate (B1144303) to form the intermediate 2-chloro-5-(hydrazinylmethyl)pyridine. researchgate.net This intermediate was then reacted with a series of aromatic aldehydes in a flow reactor to produce novel hydrazone compounds. researchgate.net

This approach offers significant advantages over batch methods, particularly when handling reactive intermediates like hydrazine derivatives. researchgate.net The small reaction volumes within the flow system minimize safety risks, while the automated and continuous nature of the process allows for efficient and scalable production. researchgate.netmdpi.com The use of flow chemistry can also reduce waste and energy consumption, aligning with the principles of green chemistry. uniroma1.it

| Parameter | Batch Processing | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Process Type | Discontinuous; reactants are mixed in a large vessel. | Continuous; reactants are pumped through a reactor. | researchgate.net |

| Safety | Higher risk due to large volumes of reactive materials. | Improved safety due to small reaction volumes and better control. | researchgate.netajinomoto.com |

| Process Control | Difficult to control temperature and mixing precisely. | Excellent control over temperature, pressure, and residence time. | ajinomoto.com |

| Scalability | Scaling up can be challenging and change reaction outcomes. | Easily scalable by running the system for longer periods. | researchgate.netajinomoto.com |

| Efficiency | Can have lower yields and more side reactions. | Often results in higher yields, better purity, and shorter reaction times. | researchgate.netajinomoto.com |

Selective Halogenation Methodologies

One highly effective and selective method involves the use of hypochlorous anhydride (Cl₂O). In a process described as a "Green chemistry" approach, 3-nitropyridine is reacted with hypochlorous anhydride in the presence of triethylamine and zinc(II) chloride as a catalyst. chemicalbook.com The reaction is carried out in dichloromethane at a controlled temperature of -15°C to 20°C. chemicalbook.com This method achieves a remarkable 98% yield of 2-chloro-5-nitropyridine with high purity, demonstrating excellent regioselectivity. chemicalbook.com

Other traditional methods for chlorination often involve harsher reagents and can be less selective. For example, heating 2-hydroxy-5-nitropyridine with a mixture of phosphorus pentachloride and phosphorus oxychloride is a common route. chemicalbook.comprepchem.com While this method can produce high yields (95.3%), it requires high temperatures (100-105°C) and involves corrosive reagents that generate significant waste. chemicalbook.com The development of milder, more selective halogenation techniques like the hypochlorous anhydride method is a key advancement in producing 2-chloro-5-nitropyridine efficiently and sustainably. chemicalbook.com

| Method | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Using Hypochlorous Anhydride | 3-Nitropyridine | Hypochlorous anhydride, triethylamine, zinc(II) chloride, dinitrogen monoxide | -15 to 20°C in dichloromethane | 98% | chemicalbook.com |

| Using Phosphorus Halides | 2-Hydroxy-5-nitropyridine | Phosphorus oxychloride, phosphorus pentachloride | 100-105°C | 95.3% | chemicalbook.com |

| From 2-Aminopyridine | 2-Amino-5-nitropyridine | Diazonium reaction followed by heating in PCl₅/POCl₃ | Heating required | Not specified | prepchem.com |

Reactivity and Functionalization Chemistry of 2 Chloromethyl 5 Nitropyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group in 2-(Chloromethyl)-5-nitropyridine serves as a key site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, enabling the synthesis of a diverse range of derivatives.

Carbon-Centered Nucleophile Reactions

While less common than reactions with other nucleophiles, the reaction of this compound with carbon-centered nucleophiles provides a pathway to form new carbon-carbon bonds. For instance, in a process known as vicarious nucleophilic substitution (VNS), carbanions can attack the pyridine (B92270) ring, leading to C-H alkylation. acs.org This type of reaction, sometimes referred to as an "umpoled Friedel-Crafts reaction," involves the addition of a carbanion to the nitroarene followed by a base-induced elimination. acs.org

Nitrogen-Centered Nucleophile Reactions (e.g., with amines, imidazoles, hydrazines)

Nitrogen-based nucleophiles readily react with this compound. A notable example involves the reaction with hydrazine (B178648) hydrate (B1144303), which leads to the formation of 2-chloro-5-(hydrazinylmethyl)pyridine. asianpubs.orgresearchgate.net This intermediate can be further reacted with aromatic aldehydes to produce hydrazone compounds with potential biological activities. asianpubs.orgresearchgate.net

The kinetics of reactions between 2-chloro-5-nitropyridine (B43025) and substituted anilines have been studied in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). researchgate.net These reactions generally follow second-order kinetics, and the rate is influenced by the nature of the substituents on the aniline (B41778) nucleophile. researchgate.net The reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine, followed by the reduction of the nitro group, is a key step in synthesizing lead compounds for potential anticancer agents. nih.gov

| Nucleophile | Reagent/Conditions | Product | Reference(s) |

| Hydrazine | Hydrazine hydrate | 2-chloro-5-(hydrazinylmethyl)pyridine | asianpubs.orgresearchgate.net |

| Substituted Anilines | DMSO or DMF | N-aryl-5-nitropyridin-2-amines | researchgate.net |

| N-Phenylpiperazine | - | 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine (after nitro group reduction) | nih.gov |

Oxygen-Centered Nucleophile Reactions (e.g., with hydroxyl compounds, alkoxides)

Oxygen-centered nucleophiles, such as hydroxyl compounds and alkoxides, can displace the chlorine atom in this compound. The electron-withdrawing nitro group activates the pyridine ring, making it more susceptible to nucleophilic attack. For example, 2-chloro-5-nitropyridine has been used as a starting material in the synthesis of new insecticides through nucleophilic substitution with appropriate hydroxyl compounds. nih.gov The reaction with methoxide (B1231860) has also been studied, indicating the susceptibility of the pyridine ring to alkoxide attack. researchgate.net

| Nucleophile | Reagent/Conditions | Product | Reference(s) |

| Hydroxyl Compounds | - | Pyridyloxy-substituted compounds | nih.gov |

| Methoxide | Methanolic DMSO | Methoxy-substituted pyridine | researchgate.net |

Sulfur-Centered Nucleophile Reactions (e.g., with thiols)

Sulfur-based nucleophiles, known for their high nucleophilicity, react effectively with this compound. libretexts.org Reactions with thiols lead to the formation of thioether derivatives. For instance, the reaction of 2-chloro-5-nitropyridine with arenethiolates results in the formation of 2-arylthio-5-nitropyridines. rsc.org These reactions typically proceed through an addition-elimination mechanism. rsc.org The reactivity of sulfur nucleophiles towards similar compounds like chlorpyrifos-methyl (B1668853) has been shown to be significant, with the reaction rates being first-order in the concentration of the sulfur species. nih.gov

| Nucleophile | Reagent/Conditions | Product | Reference(s) |

| Arenethiolates | - | 2-Arylthio-5-nitropyridines | rsc.org |

Pyridine Ring Functionalization and Transformations

Beyond the reactivity of the chloromethyl group, the pyridine ring of this compound is also a target for functionalization.

C-H Functionalization Strategies on the Pyridine Nucleus

Direct C-H functionalization of pyridines is a growing area of interest in synthetic chemistry as it offers a more sustainable and efficient way to modify the core structure. rsc.org While the electron-poor nature of the pyridine ring can make direct functionalization challenging, various strategies have been developed. rsc.org Transition metal-catalyzed reactions, for example, have shown promise in the C-H functionalization of pyridines. nih.gov These methods can introduce new substituents at various positions on the pyridine ring, although the presence of the nitro and chloromethyl groups on this compound would significantly influence the regioselectivity of such reactions. Research into the C-H functionalization of azines, including pyridines, is an active field, with developments in radical addition processes and metal-catalyzed C-H activation. nih.gov

Regioselective C-H Activation (e.g., meta-selective functionalization)

The inherent electronic properties of the pyridine ring typically direct electrophilic substitutions to the meta-position, though often with low yield and requiring harsh conditions. nih.gov However, modern synthetic methods have enabled more efficient and selective meta-functionalization. One such approach involves a temporary dearomatization of the pyridine ring, which alters its electronic landscape and facilitates selective reactions. nih.gov This strategy converts the pyridine into an electron-rich dearomatized intermediate, making the carbon atom beta to the nitrogen highly nucleophilic. This activated intermediate can then react with various electrophiles, followed by rearomatization to yield the meta-functionalized pyridine. nih.gov

Another powerful technique is the use of directing groups in conjunction with metal catalysts. acs.org These directing groups can facilitate regioselective C-H activation at specific positions on the pyridine ring. acs.org While ortho- and para-functionalization are more common due to the intrinsic reactivity of pyridine, meta-selective functionalization remains a significant challenge that is being addressed through innovative catalytic systems. researchgate.netresearchgate.net For instance, nickel-catalyzed para-C-H activation of pyridine has been achieved using cooperative catalysis. rsc.org

Directed Metalation and Temporary Dearomatization Approaches

Directed ortho-metalation (DoM) is a potent strategy for the functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with a variety of electrophiles. wikipedia.org For pyridines, a DMG is often necessary to overcome the competing nucleophilic addition of the organolithium reagent to the ring. uwindsor.ca The strength of the DMG and the reaction conditions, including the choice of base and solvent, are crucial for successful and selective metalation. baranlab.orguwindsor.ca Common bases used include alkyllithiums like n-BuLi and s-BuLi, often in the presence of additives like TMEDA to increase reactivity. baranlab.org

Temporary dearomatization is another effective strategy for functionalizing pyridines. nih.govnih.gov This approach involves the conversion of the aromatic pyridine into a more reactive, non-aromatic intermediate. nih.govnih.gov This dearomatization can be achieved through various means, including the addition of nucleophiles to activated pyridinium (B92312) salts. nih.gov The resulting dearomatized species, often containing dihydropyridine (B1217469) structures, are more susceptible to further reactions. nih.govnih.gov This strategy has been successfully employed for the meta-selective C-H functionalization of pyridines. nih.gov

Electrochemical C-H Functionalization

Electrochemical methods offer a green and efficient alternative for C-H functionalization. nih.gov These reactions can often be performed under mild, catalyst- and oxidant-free conditions. nih.gov For pyridines, electrochemical approaches have been developed for regioselective functionalization. researchgate.net For example, a redox-neutral dearomatization-rearomatization strategy has been used for the meta-sulfonylation of pyridines with nucleophilic sulfinates. nih.gov The regioselectivity of electrochemical reactions can sometimes be controlled by the choice of the electrolytic cell (divided vs. undivided), allowing for tunable functionalization at different positions of the pyridine ring. researchgate.net

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. wikipedia.org This reaction allows for the formal replacement of a hydrogen atom with a nucleophile, proceeding through a unique mechanism that avoids the direct displacement of a hydride ion. kuleuven.be

Mechanistic Insights into VNS Reactions

The VNS mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the electron-deficient aromatic ring. organic-chemistry.org This initial addition forms a stable intermediate known as a Meisenheimer-type adduct. organic-chemistry.orgnih.gov Subsequently, a base induces the β-elimination of the leaving group along with a proton from the ring, leading to the restoration of aromaticity and the formation of the substituted product. nih.govacs.org The leaving group "vicariously" departs instead of the hydrogen atom directly attached to the ring, giving the reaction its name. kuleuven.be

The success of the VNS reaction is highly dependent on the choice of base and solvent, which must facilitate both the deprotonation of the carbanion precursor and the subsequent β-elimination step. kuleuven.be Steric factors can also play a significant role; for instance, steric hindrance can inhibit the elimination step, leading to the isolation of the stable Meisenheimer adduct instead of the desired substitution product. acs.orgresearchgate.net

Alkylation and Amination via VNS

VNS provides a versatile route for the introduction of alkyl and amino groups onto the nitropyridine ring. acs.orgrsc.org

Alkylation: Electrophilic nitropyridines can be effectively alkylated using sulfonyl-stabilized carbanions through a VNS pathway. acs.orgnih.gov The reaction typically proceeds with good regioselectivity, favoring substitution at the positions ortho and para to the nitro group. organic-chemistry.org The choice of the carbanion precursor and the reaction conditions can influence the outcome, with some combinations leading to the formation of minor isomers. acs.orgnih.gov This method represents a transition-metal-free approach to C-H alkylation. nih.gov

Amination: VNS also enables the direct amination of nitropyridines. rsc.orgnih.gov Various amination reagents, such as hydroxylamine (B1172632) and 4-amino-1,2,4-triazole, have been successfully employed. rsc.org These reactions provide a general method for the synthesis of amino-substituted nitropyridines, which are valuable building blocks in medicinal chemistry and materials science. rsc.org The regioselectivity of the amination is typically high, with the amino group being introduced at the position ortho or para to the activating nitro group. rsc.orgnih.gov

Degenerate and Nucleophilic-Type Ring Transformations

In addition to functionalization of the existing ring, nitropyridines can undergo ring transformation reactions, where the initial heterocyclic ring is converted into a different ring system. nih.govmdpi.com

Degenerate Ring Transformations: These transformations involve a series of steps including nucleophilic addition, ring-opening, and ring-closure (ANRORC mechanism), ultimately leading to a rearranged product with the same core ring system but with altered substituent positions. mdpi.comwur.nl For example, 5-nitropyrimidine (B80762) can be converted into 2-substituted 5-nitropyrimidines through a degenerate ring transformation involving amidines. wur.nlacs.org

Nucleophilic-Type Ring Transformations: In these reactions, a part of the initial ring is replaced by a fragment from the reacting nucleophile, leading to a new heterocyclic or carbocyclic system. nih.govmdpi.com Highly electron-deficient pyridines, such as those bearing multiple nitro groups, are excellent substrates for this type of transformation. nih.gov For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia (B1221849) in a three-component ring transformation to afford various nitropyridines that are otherwise difficult to synthesize. nih.govmdpi.com These reactions often proceed through the formation of bicyclic intermediates. nih.gov

Transformations of the Nitro Group

The nitro group of this compound is a key functional group that significantly influences the molecule's reactivity and serves as a precursor for various chemical transformations. Its strong electron-withdrawing nature not only affects the pyridine ring's electronic properties but also allows for its conversion into other valuable functional groups, most notably an amino group.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that yields 2-(chloromethyl)-5-aminopyridine, a valuable intermediate in the synthesis of more complex molecules. This conversion can be achieved through several established methods, primarily involving catalytic hydrogenation or the use of metallic reducing agents in an acidic medium. dissertationtopic.net

Commonly employed techniques for this reduction include the use of iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid. vedantu.comcommonorganicchemistry.com This method is widely used in industrial applications due to its cost-effectiveness and efficiency. Another prevalent method is the use of stannous chloride (SnCl₂) in an acidic or non-aqueous medium. strategian.comwikipedia.orgacsgcipr.org SnCl₂ offers a milder alternative and can be selective for the nitro group in the presence of other reducible functionalities. strategian.com

Catalytic hydrogenation is another powerful technique for this transformation. Typical catalysts include palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reducing agent. researchgate.net These methods are often clean and high-yielding.

The following table summarizes various conditions reported for the reduction of aromatic nitro compounds, which are applicable to this compound.

Table 1: Reaction Conditions for the Reduction of Aromatic Nitro Groups to Amines

| Reagent System | Solvent | Temperature | Remarks |

| Fe / HCl | Ethanol/Water | Reflux | A widely used and cost-effective method. vedantu.comcommonorganicchemistry.com |

| SnCl₂ · 2H₂O | Ethanol | Reflux | A mild and selective method. strategian.comacsgcipr.org |

| H₂ / Pd/C | Ethanol or Methanol | Room Temperature | A clean and efficient catalytic method. researchgate.net |

| H₂ / Raney Ni | Ethanol | Room Temperature | An alternative catalytic hydrogenation method. researchgate.net |

| Fe / NH₄Cl | Ethanol/Water | Reflux | A neutral condition alternative to Fe/HCl. |

Influence of the Nitro Group on Pyridine Ring Reactivity

The nitro group (-NO₂) at the 5-position of the pyridine ring in this compound has a profound impact on the ring's reactivity. As a potent electron-withdrawing group, it significantly decreases the electron density of the aromatic system. uoanbar.edu.iqlibretexts.org This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution reactions, which typically require electron-rich aromatic systems. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqwikipedia.org The nitro group, being in a position para to the chlorine atom at the 2-position, effectively stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating the substitution of the chlorine atom. libretexts.orgwikipedia.org This activation towards nucleophilic attack allows for the introduction of a variety of nucleophiles at the 2-position of the pyridine ring. Studies on related chloronitropyridines have shown that they readily react with nucleophiles like amines and alkoxides. researchgate.netyoutube.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The chlorine atom at the 2-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are pivotal in the synthesis of complex biaryl and vinyl-substituted pyridine derivatives. While specific examples for this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on other chloropyridines and nitropyridines. orgsyn.orgacs.orgwikipedia.orgthermofisher.comorganic-chemistry.orgorganic-chemistry.orgyoutube.comnih.govharvard.eduresearchgate.netrsc.orglibretexts.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. harvard.edulibretexts.org For this compound, a Suzuki coupling would typically involve reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The nitro group's electron-withdrawing effect can influence the efficiency of the oxidative addition step in the catalytic cycle.

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of this compound, it could be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl substituent at the 2-position.

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide. thermofisher.comorganic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. This compound could be coupled with various organostannanes to form new C-C bonds at the 2-position.

The following tables provide representative conditions for Suzuki, Heck, and Stille reactions involving halopyridines, which can be adapted for this compound.

Table 2: Representative Conditions for Suzuki Coupling of Halopyridines

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 80-110 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-120 |

Table 3: Representative Conditions for Heck Reaction of Halopyridines

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Et₃N | DMF or Acetonitrile | 80-140 |

| Pd(PPh₃)₄ | K₂CO₃ | DMA | 100-150 |

| Herrmann's catalyst | NaOAc | NMP | 120-160 |

Table 4: Representative Conditions for Stille Coupling of Halopyridines

| Catalyst | Additive | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | CuI | Toluene or Dioxane | 80-110 |

| PdCl₂(PPh₃)₂ | - | DMF | 80-100 |

| AsPh₃ / Pd₂(dba)₃ | - | NMP | 25-100 |

Advanced Synthetic Applications of 2 Chloromethyl 5 Nitropyridine

Precursor for Complex Heterocyclic Structures

2-(Chloromethyl)-5-nitropyridine serves as a critical starting material for the synthesis of a wide array of complex heterocyclic structures. Its ability to undergo nucleophilic substitution at the chloromethyl group, coupled with transformations involving the nitro group and the pyridine (B92270) ring, provides synthetic chemists with a powerful tool for molecular construction.

Synthesis of Pharma-Relevant Heterocyclic Scaffolds

The strategic placement of the chloromethyl and nitro groups on the pyridine ring makes this compound an ideal precursor for synthesizing pharmaceutically important heterocyclic scaffolds. These scaffolds form the core of many drug molecules and are essential for developing new therapeutic agents.

Imidazopyridines:

Imidazopyridines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. rsc.org The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, often involving the condensation of 2-aminopyridines with α-haloketones or related reagents. rsc.org While direct use of this compound for imidazopyridine synthesis is less commonly detailed, its derivatives play a crucial role. For instance, the related compound, 2-chloro-3-nitropyridine (B167233), can be used to construct the imidazo[4,5-b]pyridine skeleton through a tandem reaction involving amination, reduction of the nitro group to an amine, and subsequent condensation with an aldehyde. nih.gov This highlights the utility of the nitro- and chloro-substituted pyridine framework in building such fused systems. A general approach involves a three-component reaction of 2-aminopyridine (B139424) derivatives, acetophenones, and dimedone, catalyzed by molecular iodine under ultrasound irradiation, to afford imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov

Thiazolopyridines:

Thiazolopyridines are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of these scaffolds can be accomplished using precursors derived from nitropyridines. For example, 2-amino-5-nitropyridine (B18323) can be converted to 5-nitropyridyliminothiazolidin-4-one, which then reacts with aromatic aldehydes to yield arylidene derivatives with potential anticancer activity. nih.gov This demonstrates the utility of the 5-nitropyridine moiety, a structural feature shared with derivatives of this compound, in the synthesis of these fused heterocyclic systems.

Piperazine (B1678402) Derivatives:

Piperazine derivatives are frequently incorporated into drug candidates due to their favorable pharmacokinetic properties. This compound can be utilized in the synthesis of piperazine-containing molecules. The chloromethyl group provides a convenient handle for attaching the piperazine ring via nucleophilic substitution. For instance, 2-(chloromethyl)quinazolin-4(3H)-one can be reacted with 1-Boc-piperazine to install the piperazine moiety. acs.org Similarly, 2-chloro-3-nitropyridine reacts with piperazine to form pyridinylpiperazine, which can be further functionalized. nih.gov The resulting nitro-substituted piperazinylpyridine can then undergo further chemical modifications, including the reduction of the nitro group to an amine, which can be acylated or otherwise elaborated to produce a variety of derivatives with potential biological activity, such as urease inhibitors. nih.gov

Table 1: Synthesis of Piperazine Derivatives

| Starting Material | Reagent | Product | Application |

| 2-Chloro-3-nitropyridine | Piperazine | Pyridinylpiperazine | Intermediate for urease inhibitors nih.gov |

| 2-(Chloromethyl)quinazolin-4(3H)-one | 1-Boc-piperazine | 2-(Piperazin-1-ylmethyl)quinazolin-4(3H)-one | Intermediate for bioactive compounds acs.org |

Intermediates for Agro-chemical Synthesis

The 2-chloro-5-nitropyridine (B43025) framework, closely related to this compound, is a key intermediate in the synthesis of various agrochemicals, including bactericides and plant growth regulators. kuisbiochemical.comgoogle.comgoogle.com The substitution of the chlorine atom with various nucleophiles is a common strategy to introduce diverse functionalities. For example, reaction with 4-aminophenol (B1666318) derivatives can lead to compounds with herbicidal activity. nih.gov Furthermore, this scaffold has been used to develop insecticides. nih.gov

Utility in Late-Stage Functionalization of Advanced Intermediates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach can rapidly generate analogues for structure-activity relationship (SAR) studies. nih.gov The reactivity of the chloromethyl group in this compound makes it a suitable reagent for LSF. It can be used to introduce the 5-nitropyridylmethyl group onto various nucleophilic sites within an advanced intermediate, such as amines, phenols, or thiols. This modification can significantly alter the pharmacological profile of the parent molecule. The electron-withdrawing nitro group can also influence the properties of the resulting molecule and can itself be a site for further chemical transformation, such as reduction to an amine, which can then be further functionalized. While direct examples of LSF with this compound are not extensively documented in the provided results, the principles of LSF strongly support its potential utility in this area. The analogous process of late-stage C-H amination of pyridines using pyridinium (B92312) ions highlights the importance of functionalizing pyridine rings in complex molecules. nih.gov

Construction of Fused Polycyclic Heterocyclic Systems

The inherent reactivity of this compound and its derivatives can be harnessed to construct more complex, fused polycyclic heterocyclic systems. These larger ring systems are of great interest in medicinal chemistry and materials science.

Synthesis of β-Carboline Analogues and Azacinnolines

β-Carbolines are a class of tricyclic alkaloids with a wide range of pharmacological activities, including antitumor and neurological effects. nih.govmdpi.com The synthesis of β-carboline analogues can be achieved through various methods, often involving the Pictet-Spengler reaction. While a direct role for this compound in β-carboline synthesis is not explicitly detailed, the broader chemistry of substituted pyridines is relevant. For instance, the synthesis of 1-(2-quinolinyl)-β-carboline natural products has been reported, showcasing the construction of complex fused systems containing a pyridine ring. google.com

Azacinnolines, which are pyridopyridazines, represent another class of fused heterocyclic systems. The synthesis of these structures often involves the cyclization of appropriately substituted pyridine derivatives. The reactivity of the chloromethyl and nitro groups in this compound could potentially be exploited in multi-step sequences to construct such fused rings.

Approaches to Azaindoles (e.g., via Bartoli Indole (B1671886) Synthesis)

Azaindoles are isomers of indole where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. They are important scaffolds in medicinal chemistry. The Bartoli indole synthesis is a powerful method for preparing substituted indoles, which involves the reaction of a nitroarene with a vinyl Grignard reagent. wikipedia.orgyoutube.com This reaction can be extended to the synthesis of azaindoles by using a nitropyridine as the starting material. wikipedia.org Specifically, an ortho-substituted nitropyridine can react with a vinyl Grignard reagent to form the corresponding azaindole. The steric hindrance of the ortho-substituent is often crucial for the success of the reaction. wikipedia.org This methodology provides a direct route to 7-azaindoles and other isomers. While the direct application of this compound in a Bartoli synthesis is not explicitly described, its structural features suggest its potential as a precursor to a suitable nitropyridine for such a transformation, likely after conversion of the chloromethyl group to a less reactive or sterically bulky group.

Table 2: Synthesis of Azaindoles via Bartoli Indole Synthesis

| Starting Material | Reagent | Product | Key Feature |

| Ortho-substituted nitroarene | Vinyl Grignard reagent | Substituted indole | Ortho-substituent is often necessary wikipedia.org |

| Substituted nitropyridine | Vinyl Grignard reagent | Azaindole | Route to 4- and 6-azaindoles wikipedia.org |

Formation of Pyridopyrimidines and Pyridothienopyridines

The versatile reagent this compound serves as a key building block in the synthesis of various fused heterocyclic systems, including pyridopyrimidines and pyridothienopyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The reactivity of the chloromethyl group, coupled with the electron-withdrawing nature of the nitro group on the pyridine ring, allows for a range of synthetic transformations to construct these complex molecular architectures.

Synthesis of Pyridopyrimidines

The construction of the pyridopyrimidine ring system from this compound typically involves a cyclocondensation reaction with a suitable aminopyrimidine derivative. While direct, one-pot syntheses are not extensively documented in the literature, a plausible synthetic strategy involves a two-step process.

First, the chlorine atom of this compound is displaced by a nucleophilic aminopyrimidine, such as 4-aminopyrimidine, to form an intermediate N-((5-nitropyridin-2-yl)methyl)pyrimidin-4-amine. This initial alkylation step is generally carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

The subsequent and more critical step is the intramolecular cyclization to form the fused pyridopyrimidine ring. This cyclization can be promoted by the presence of a strong base or by thermal means. The electron-withdrawing nitro group on the pyridine ring can facilitate the deprotonation of the pyrimidine (B1678525) amino group, which then acts as an internal nucleophile, attacking an electrophilic carbon atom on the pyridine ring to close the new ring. The specific conditions for this cyclization, including the choice of solvent and temperature, would be crucial for optimizing the yield of the desired pyridopyrimidine.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Synthesis of a Nitropyridopyrimidine

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | 4-Aminopyrimidine | N-((5-nitropyridin-2-yl)methyl)pyrimidin-4-amine | 7-Nitro-5,6-dihydropyrido[2,3-d]pyrimidine |

It is important to note that the regioselectivity of the cyclization would need to be carefully controlled to obtain the desired isomer of the pyridopyrimidine.

Synthesis of Pyridothienopyridines

The synthesis of pyridothienopyridines from this compound follows a similar logic, employing an aminothiophene derivative as the key reaction partner. The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, which can then be utilized in subsequent cyclization reactions.

A potential synthetic route would involve the initial S-alkylation or N-alkylation of a 2-aminothiophene with this compound. The course of this initial reaction would depend on the specific substitution pattern of the aminothiophene and the reaction conditions.

Following the initial alkylation, an intramolecular cyclization would lead to the formation of the pyridothienopyridine skeleton. For instance, if N-alkylation occurs, the subsequent cyclization could involve the nucleophilic attack of a carbon atom from the thiophene (B33073) ring onto the pyridine ring. Conversely, S-alkylation could be followed by a different cyclization pathway.

The following table outlines a potential set of reactants and products in the synthesis of a pyridothienopyridine derivative.

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Ethyl 2-(((5-nitropyridin-2-yl)methyl)amino)-4-methylthiophene-3-carboxylate | Ethyl 7-nitro-4-methyl-5,6-dihydropyrido[3',2':4,5]thieno[2,3-b]pyridine-3-carboxylate |

The successful synthesis of these fused heterocyclic systems from this compound would be highly dependent on the careful optimization of reaction conditions to control regioselectivity and maximize yields. Further research in this area could lead to the development of novel and efficient synthetic methodologies for accessing these important classes of compounds.

Computational and Theoretical Investigations of 2 Chloromethyl 5 Nitropyridine

Density Functional Theory (DFT) Studies

Mechanistic Pathway Elucidation

Transition State Characterization

To generate the requested detailed article, computational studies involving DFT calculations would need to be performed on 2-(Chloromethyl)-5-nitropyridine. Such studies would involve optimizing the molecule's geometry and then calculating its electronic properties, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), mapping the molecular electrostatic potential to identify electrophilic and nucleophilic sites, and performing Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions. Furthermore, to elucidate mechanistic pathways, reaction coordinates would need to be defined and transition states located and characterized.

Until such research is published, a comprehensive and scientifically accurate article on the computational and theoretical investigations of this compound, as per the specified outline, cannot be generated.

Reaction Pathway Prediction and Optimization

Computational chemistry provides powerful tools for predicting and optimizing reaction pathways, which is crucial for understanding the synthesis and reactivity of this compound. Methods like Density Functional Theory (DFT) are employed to model the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of the most energetically favorable reaction pathways.

For instance, studies on nitro derivatives of pyridine (B92270) utilize isodesmic reactions to accurately calculate heats of formation. researchgate.net In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in computational methods. researchgate.net By applying DFT methods such as B3LYP and B3P86 with appropriate basis sets (e.g., 6-31G(d,p)), researchers can predict the thermochemical properties and stability of various nitropyridine isomers. researchgate.net

Furthermore, the investigation of substituent effects in molecules like 4-nitropyridine (B72724) N-oxide shows that the presence and position of the nitro group significantly influence the molecular geometry and electronic structure. nih.gov Theoretical calculations of the rotational barrier of the NO₂ group indicate that its coplanarity with the pyridine ring is energetically favorable, which suggests a strong conjugation between the π-system of the ring and the nitro group. nih.gov Such computational insights are vital for predicting the reactivity and designing synthetic routes for compounds like this compound.

Spectroscopic Property Simulations

Vibrational Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, coupled with quantum chemical calculations, is a fundamental tool for the structural characterization of molecules. For this compound, while direct experimental data is scarce, extensive studies on closely related compounds like 2-chloro-5-nitropyridine (B43025) and other substituted nitropyridines provide a solid foundation for analysis. researchgate.netcore.ac.uknih.govnih.gov

Theoretical vibrational frequencies are typically calculated using DFT methods, such as B3LYP, with basis sets like 6-311++G(d,p). core.ac.uknih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.gov

A detailed vibrational analysis has been performed on 2-chloro-5-nitropyridine, an analogue of the title compound. researchgate.net The study utilized both ab-initio Hartree-Fock and DFT methods to calculate structural parameters and spectroscopic data. researchgate.net Similarly, comprehensive vibrational assignments for 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine (B103851) have been conducted, correlating experimental FT-IR and FT-Raman spectra with theoretical calculations. core.ac.uk These studies help in assigning the fundamental vibrational modes, including the characteristic vibrations of the pyridine ring, the C-Cl bond, and the nitro group. For example, in 2-amino-5-chloropyridine, the C-Cl stretching vibration is observed around 656 cm⁻¹ in the FT-IR spectrum, which aligns well with the calculated value. core.ac.uk

The table below presents selected experimental and calculated vibrational frequencies for the related compound 2-amino-3-methyl-5-nitropyridine, illustrating the typical assignments in such molecules. nih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

|---|---|---|---|---|

| ν(N-H) asym | 3482 | - | 3483 | ν(NH₂) (100%) |

| ν(N-H) sym | 3364 | 3362 | 3360 | ν(NH₂) (100%) |

| ν(C-H) | 3100 | 3101 | 3102 | ν(CH) (98%) |

| δ(NH₂) | 1637 | 1638 | 1636 | δ(NH₂) (88%) |

| ν(C=C) + ν(C=N) | 1580 | 1582 | 1581 | ν(CC) (45%), ν(CN) (22%) |

| ν(NO₂) asym | 1512 | 1510 | 1511 | ν(NO₂) (85%) |

| ν(NO₂) sym | 1345 | 1347 | 1346 | ν(NO₂) (89%) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. rsc.orgconicet.gov.aracs.orgrsc.org This quantum chemical calculation, often performed at the DFT level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set), can predict ¹H and ¹³C NMR spectra with high accuracy. researchgate.net These predictions are invaluable for structural elucidation, especially for complex molecules or when experimental data is ambiguous. researchgate.net

For the closely related compound, 2-chloro-5-nitropyridine, experimental ¹H NMR data is available. chemicalbook.com The GIAO method could be applied to this compound to predict its NMR spectrum, which would aid in its synthesis and characterization. The table below shows the experimental ¹H NMR chemical shifts for 2-chloro-5-nitropyridine.

| Proton | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-6 | 9.196 | d | J = 2.93 |

| H-4 | 8.620 | dd | J = 8.68, 2.93 |

| H-3 | 7.786 | d | J = 8.68 |

Data for the related compound 2-chloro-5-nitropyridine. chemicalbook.com

Molecular Topology Analysis

Molecular topology is a field of mathematical chemistry that describes a molecule's structure in terms of its connectivity and shape. wikipedia.org It provides a framework for understanding how atoms are connected and arranged in three-dimensional space. wikipedia.org This analysis is insensitive to the finer details of a scalar field like electron density but can reveal fundamental structural features. wikipedia.org Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) analyze the topology of the electron density to characterize chemical bonds and intermolecular interactions. nih.gov

In a study of 4-nitropyridine N-oxide, topological analysis of the electron density distribution was used to understand the effects of the nitro substituent on the electronic properties of the pyridine ring. nih.gov This type of analysis can identify bond critical points and characterize the nature of chemical bonds (e.g., covalent vs. ionic character) and non-covalent interactions.

Molecular topology is also used to develop quantitative structure-activity relationships (QSARs) by correlating topological indices with experimental properties. wikipedia.orgnih.gov For this compound, topological analysis could provide insights into its intermolecular interactions in a crystal lattice or its potential binding to a biological target. By decomposing the molecule into its fundamental structural framework, it's possible to compare its topological features with those of other known bioactive molecules or materials. nih.gov

Hyperpolarizability and Non-Linear Optical (NLO) Property Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. ias.ac.inrsc.org Pyridine derivatives, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, are known to exhibit strong NLO responses. ias.ac.innih.gov The presence of the electron-withdrawing nitro group (acceptor) and the pyridine ring (π-system) in this compound suggests it may possess NLO properties.

Computational methods, primarily DFT, are used to calculate the polarizability (α) and the first and second hyperpolarizabilities (β and γ), which quantify the NLO response of a molecule. ias.ac.innih.gov For example, a theoretical investigation of 2-aminopyridinium p-toluenesulphonate confirmed its good non-linear behavior by calculating its static hyperpolarizability. ias.ac.in Similarly, co-crystals of 2-amino-5-nitropyridine (B18323) have been shown to have a large second harmonic generation (SHG) efficiency, a key NLO effect. nih.gov

The calculation of these properties for this compound would involve optimizing its geometry and then computing the hyperpolarizability tensors using a suitable DFT functional and basis set. nih.gov The results would indicate its potential for applications in areas like optical switching and frequency conversion. The table below lists calculated hyperpolarizability values for some related chromene derivatives, illustrating the data obtained from such studies. nih.gov

| Compound | Average Polarizability ⟨α⟩ (x 10⁻²³ esu) | Total First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ_tot) (x 10³⁶ esu) |

|---|---|---|---|

| Compound 4a | 6.77005 | 1.516 | -0.0145 |

| Compound 4b | 5.88102 | 0.669 | -0.0125 |

Data for related chromene derivatives. nih.gov

Advanced Quantum Chemical Methodologies

The theoretical investigation of this compound relies on a suite of advanced quantum chemical methodologies to accurately predict its properties. Density Functional Theory (DFT) is the most prominent method, offering a good balance between computational cost and accuracy. researchgate.netenergetic-materials.org.cn Functionals like B3LYP and B3P86 are commonly used for geometry optimization, vibrational analysis, and calculating electronic properties of nitroaromatic compounds. researchgate.netenergetic-materials.org.cnnih.gov

For more accurate energy calculations, especially for thermochemical data like heats of formation, methods that account for electron correlation more rigorously, such as Møller-Plesset perturbation theory (e.g., MP2), are employed. nih.govrsc.org Furthermore, the GIAO method for NMR shifts and Time-Dependent DFT (TD-DFT) for simulating UV-visible spectra and studying excited states represent specialized, advanced applications of quantum chemistry. nih.govnih.gov

Quantum chemical studies on nitroimidazole derivatives, for example, have used DFT to calculate bond dissociation energies (BDEs) and heats of formation (HOFs) to assess their stability. nih.gov These calculations provide fundamental data for understanding the reactivity and potential energy content of such molecules. nih.govenergetic-materials.org.cn The application of these advanced methodologies to this compound can provide a comprehensive theoretical understanding of its structure, stability, and spectroscopic and electronic properties. energetic-materials.org.cn

Future Research Directions

Development of Novel and Highly Efficient Synthetic Pathways

The development of new and more efficient methods for the synthesis of 2-(chloromethyl)-5-nitropyridine and its precursors is a critical area for future research. Current synthetic routes often involve multi-step processes with challenges related to yield, safety, and environmental impact.

Furthermore, the investigation of novel catalytic systems is paramount. While traditional methods for the chlorination of the methyl group on related pyridine (B92270) derivatives exist, they can suffer from poor sealing, high energy consumption, and unsatisfactory yields. patsnap.com Research into advanced catalysts, such as novel Lewis acids or photoredox catalysts, could lead to milder reaction conditions, improved selectivity, and higher yields for the chloromethylation step.

| Starting Material | Key Reagents | Intermediate | Advantages |

| 2-Halogenated acrylate (B77674) | Nitromethane, Triethyl orthoformate, Lewis acid, Chlorinating agent | 2-Hydroxy-5-nitropyridine (B147068) | High yield, avoids nitration and diazotization, safer, environmentally friendly. google.comrsc.org |

| 2-Amino-5-nitropyridine (B18323) | Sodium nitrite (B80452), Hydrochloric acid, Phosphorus oxychloride/pentachloride | 2-Hydroxy-5-nitropyridine | Traditional route, but involves unstable diazonium salts. google.com |

| 2-Chloro-5-picoline | Chlorine gas, Catalyst (e.g., azobisisobutyronitrile) | - | Direct chlorination, but can have issues with reactor performance and yield. patsnap.com |

Exploration of Undiscovered Reactivity Modes and Regioselectivity Control

Understanding and controlling the reactivity of this compound is fundamental to expanding its synthetic utility. The presence of multiple reactive sites—the chloromethyl group, the nitro group, and the pyridine ring itself—offers a rich landscape for chemical transformations.

Future research should delve into previously unexplored reactivity patterns. For instance, the selective activation of the C-H bonds on the pyridine ring could open up new avenues for functionalization. While nucleophilic aromatic substitution (SNAr) at the 2-position is a common reaction for 2-chloro-5-nitropyridine (B43025), the influence of the chloromethyl group on the regioselectivity of such reactions with a wider range of nucleophiles warrants deeper investigation. nih.govnih.gov The interplay between the electron-withdrawing nitro group and the reactive chloromethyl substituent can lead to complex electronic effects that may be harnessed for novel transformations. nih.gov

Controlling regioselectivity is a key challenge and a significant opportunity. wikipedia.org In reactions involving ambident nucleophiles or complex substrates, directing the reaction to a specific site on the this compound molecule is crucial for synthesizing the desired target molecule without the formation of unwanted isomers. masterorganicchemistry.com The development of tailored catalysts and a deeper mechanistic understanding through kinetic and computational studies will be instrumental in achieving precise regioselectivity control. researchgate.net This includes exploring the impact of reaction conditions, such as solvent and temperature, on the reaction outcome. researchgate.net

Expanding the Scope of Synthetic Applications in Complex Molecule Synthesis

The application of this compound as a building block in the synthesis of complex molecules, particularly those with significant biological activity, is a major driver for ongoing research. Its derivatives have already shown promise as insecticides and have been used as intermediates in the synthesis of compounds with anticancer activity. nih.gov

Future efforts should focus on leveraging the unique reactivity of this compound to construct intricate molecular architectures. This includes its incorporation into the total synthesis of natural products and the development of novel heterocyclic scaffolds for medicinal chemistry. The chloromethyl group serves as a versatile handle for introducing the nitropyridine moiety into larger molecules through nucleophilic substitution reactions. researchgate.net Subsequent transformations of the nitro group, such as reduction to an amino group, provide further opportunities for molecular diversification. nih.gov

The synthesis of novel fused heterocyclic systems starting from this compound is another promising area. For example, its reaction with various binucleophiles could lead to the construction of novel imidazo[1,2-a]pyridines or other complex ring systems with potential applications in materials science and drug discovery. nih.gov

| Target Compound Class | Synthetic Strategy | Potential Biological Activity |

| Insecticides | Nucleophilic substitution of the chloro group with hydroxyl compounds. nih.gov | Insecticidal. nih.gov |

| Anticancer Agents | Reaction with N-phenylpiperazine followed by nitro group reduction. nih.gov | Anticancer. nih.gov |

| Complex Heterocycles | Reaction with binucleophiles to form fused ring systems. nih.gov | Varied, including medicinal and materials applications. nih.gov |

| Bioactive Derivatives | Formation of hydrazone compounds via a flow reactor module. researchgate.netconsensus.app | Antimicrobial and anti-malarial. researchgate.netconsensus.app |

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

The integration of computational chemistry offers a powerful tool to accelerate the discovery and optimization of processes involving this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound. rsc.orgmdpi.commdpi.com

Future research should employ advanced computational modeling to predict the reactivity and regioselectivity of this compound with various reagents. smu.edu By calculating the energies of transition states and intermediates for different reaction pathways, it is possible to forecast the most likely products and identify the factors that govern selectivity. smu.edu This predictive capability can significantly reduce the experimental effort required for reaction optimization. DFT studies have been conducted on the related 2-chloro-5-nitropyridine, providing a foundation for more specific computational analyses of the title compound. researchgate.net

Furthermore, computational methods are invaluable for the in silico design of novel catalysts. researchgate.netethz.chmdpi.com By modeling the interaction of potential catalysts with this compound and the other reactants, it is possible to identify catalyst structures that are likely to exhibit high activity and selectivity. This rational, computer-aided approach to catalyst development can guide experimental work and accelerate the discovery of more efficient synthetic routes.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO), and reaction mechanisms. researchgate.netnih.govresearchgate.netjournaleras.com |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra and electronic transitions. researchgate.net |

| Molecular Docking | Investigation of potential biological targets and binding interactions. nih.govmdpi.com |

| In Silico Catalyst Design | Rational design of catalysts for improved synthesis. researchgate.netethz.chmdpi.com |

Integration of Green Chemistry Principles with Flow Chemistry for Sustainable Production

The principles of green chemistry provide a framework for developing more environmentally benign and sustainable chemical processes. google.com The integration of these principles with continuous flow technology holds immense promise for the production of this compound and its derivatives. rsc.org

Future research should focus on developing a fully continuous and sustainable synthesis of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the potential for automation and process intensification. researchgate.net Studies have already demonstrated the use of flow reactors for the efficient synthesis of bioactive derivatives from this compound. researchgate.netconsensus.app

The development of green synthetic routes in flow will involve the use of safer solvents, the reduction of waste through improved atom economy, and the use of catalytic rather than stoichiometric reagents. google.com For example, exploring enzymatic transformations or reactions in alternative media like water or supercritical fluids within a flow system could significantly reduce the environmental footprint of the synthesis. The combination of green chemistry and flow technology will be instrumental in developing a truly sustainable and economically viable manufacturing process for this important chemical intermediate. rsc.org

| Green Chemistry Principle | Application in Flow Synthesis of this compound Derivatives |

| Waste Prevention | Reduced solvent usage and potential for in-line purification. google.com |

| Atom Economy | Optimization of reaction stoichiometry and minimization of byproducts. google.com |

| Less Hazardous Chemical Syntheses | Use of safer reagents and reaction conditions enabled by precise control in flow reactors. google.com |

| Design for Energy Efficiency | Improved heat transfer leading to lower energy consumption. google.com |

| Catalysis | Implementation of heterogeneous or immobilized catalysts for easy separation and reuse. google.com |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Chloromethyl)-5-nitropyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a NIOSH-approved respirator if ventilation is insufficient .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. Store in a tightly sealed container in a well-ventilated area .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite). Avoid dust generation; collect residues in labeled hazardous waste containers .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How is this compound synthesized, and what are the critical parameters affecting yield?

- Methodological Answer :

- Synthetic Route : Produced via nitration, hydrolysis, and chlorination of 2-aminopyridine. Key steps:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Nitration | Fuming HNO₃, H₂SO₄, 45–50°C | 2–6 h | ~30% |

| Hydrolysis | H₂O, NH₄OH (pH 6) | 4 h | ~75% |

| Chlorination | POCl₃, DMF, reflux | 2 h | ~60% |

| Total yield: ~28% . |

- Critical Parameters :

- Temperature Control : Excess heat during nitration leads to decomposition.